Perhydrolysis Reactivity: Branched Isononanoyl Chain Demonstrates Lower Second-Order Reactivity Than Linear n-Nonanoyl (NOBS)
In a systematic perhydrolysis kinetics study, the branched isononanoyloxybenzenesulfonate exhibited lower reactivity toward peroxide nucleophiles compared with its linear n-nonanoyloxybenzenesulfonate homologue (NOBS). The linear n-NOBS yielded a significantly larger Brønsted nucleophilic coefficient (βnuc = 0.56 ± 0.05) compared with the unsubstituted acetyloxybenzenesulfonate baseline (βnuc = 0.42 ± 0.01), attributed to steric and polar interactions between the acyl substituent and the attacking nucleophile [1]. The isononanoyl variant was explicitly reported as being less reactive than n-NOBS under identical conditions, a consequence of branching-induced steric hindrance at the electrophilic carbonyl center [1]. This reduced reactivity is mechanistically consistent with the behaviour of branched isononanoate esters, where three methyl groups create hindrance that slows nucleophilic attack but improves hydrolytic stability of the resulting product [2].
| Evidence Dimension | Perhydrolysis reactivity in aqueous solution (second-order rate constant trend via Brønsted-type analysis) |
|---|---|
| Target Compound Data | Isononanoyloxybenzenesulfonate: reactivity lower than n-nonanoyloxybenzenesulfonate (exact k₂ values not reported in abstract; βnuc not separately determined for the branched variant) |
| Comparator Or Baseline | n-Nonanoyloxybenzenesulfonate (NOBS): βnuc = 0.56 ± 0.05; Acetyloxybenzenesulfonate (baseline): βnuc = 0.42 ± 0.01 |
| Quantified Difference | Significantly larger βnuc for linear NOBS (0.56) vs acetyl baseline (0.42); isononanoyl variant reactivity reported as less than NOBS |
| Conditions | Aqueous solution, peroxide nucleophiles of varying basicity; J. Chem. Soc., Perkin Trans. 2, 1998 |
Why This Matters
Lower perhydrolysis reactivity of the isononanoyl variant translates into a distinct activation profile where peroxy acid generation is kinetically moderated, offering potential advantages in storage stability and controlled bleach release compared with the faster-reacting linear NOBS.
- [1] Davies DM, Foggo SJ, Paradis PM. Structure–reactivity correlation for reactions of peroxide anion nucleophiles with substituted acyloxybenzenesulfonate bleach activators. J Chem Soc, Perkin Trans 2. 1998;1381-1384. doi:10.1039/A800832I. View Source
- [2] SDGreenChemical. 3,5,5-Trimethylhexanoyl Chloride (Isononanoyl Chloride) CAS 36727-29-4 – Product Technical Notes on steric effects and hydrolytic stability of branched isononanoyl derivatives. View Source
